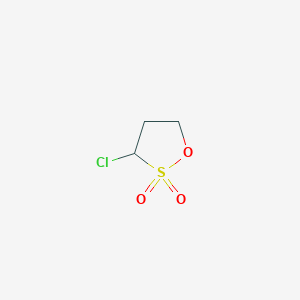
Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine is a peptide compound composed of six amino acids: glycine, glutamine, proline, and leucine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).
化学反応の分析
Types of Reactions
Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the proline or leucine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.
Substitution: Protecting groups and coupling reagents like HBTU or DIC are used in SPPS.
Major Products
The major products of these reactions include modified peptides with altered functional groups or amino acid sequences, which can be analyzed using techniques like mass spectrometry and NMR (nuclear magnetic resonance) spectroscopy.
科学的研究の応用
Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用機序
The mechanism of action of Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine involves its interaction with specific molecular targets and pathways. It may modulate oxidative stress, acetylcholine depletion, and secretase activities, which are relevant in neurodegenerative conditions . The peptide can also influence gene expression and cellular signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione synthesis.
L-glutamine: An amino acid with various metabolic roles.
Uniqueness
Glycylglycyl-L-glutaminyl-L-glutaminyl-L-prolylglycyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate multiple cellular pathways makes it a valuable compound for research and development.
特性
CAS番号 |
742068-53-7 |
|---|---|
分子式 |
C27H45N9O10 |
分子量 |
655.7 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H45N9O10/c1-14(2)10-17(27(45)46)34-23(41)13-32-25(43)18-4-3-9-36(18)26(44)16(6-8-20(30)38)35-24(42)15(5-7-19(29)37)33-22(40)12-31-21(39)11-28/h14-18H,3-13,28H2,1-2H3,(H2,29,37)(H2,30,38)(H,31,39)(H,32,43)(H,33,40)(H,34,41)(H,35,42)(H,45,46)/t15-,16-,17-,18-/m0/s1 |
InChIキー |
YJDXFWYRHLAYKO-XSLAGTTESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


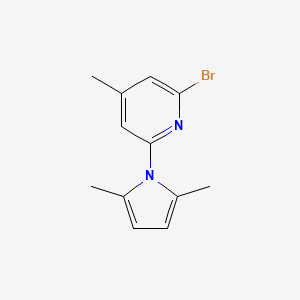

![Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester](/img/structure/B12517393.png)
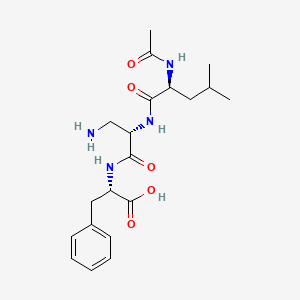
![Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]](/img/structure/B12517411.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide](/img/structure/B12517431.png)
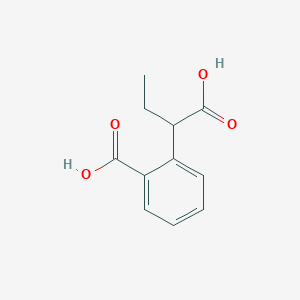
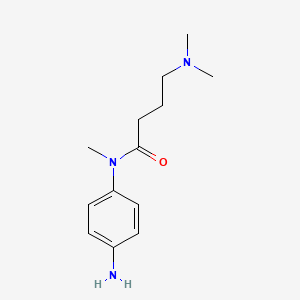

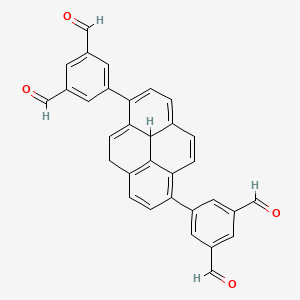
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)


